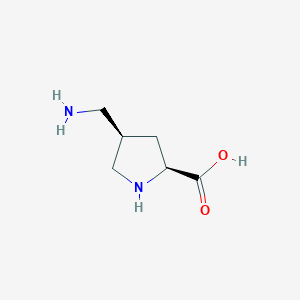

cis-4-Aminomethyl-L-proline

Description

BenchChem offers high-quality cis-4-Aminomethyl-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-Aminomethyl-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

XKVIHRYANZKLQC-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CN |

Canonical SMILES |

C1C(CNC1C(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

cis-4-Aminomethyl-L-proline: A Technical Guide to Conformational Constraint

This guide details the structural properties, synthesis, and application of cis-4-Aminomethyl-L-proline (cis-4-Amp) , a sophisticated peptidomimetic scaffold used to introduce conformational constraints and functional diversity into bioactive peptides.

Part 1: Structural & Conformational Logic

The "Proline/GABA Chimera" Concept

cis-4-Aminomethyl-L-proline is a unique hybrid scaffold. Structurally, it retains the pyrrolidine ring of proline, which restricts the

-

Nomenclature: (2S, 4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid.

-

Stereochemistry: The "cis" designation indicates that the C4-aminomethyl group and the C2-carboxylate are on the same face of the pyrrolidine ring (syn).

Ring Puckering and Backbone Control

The conformational utility of proline analogues stems from their ability to bias the pyrrolidine ring pucker (endo vs. exo), which in turn influences the

-

Electronegative Substituents (e.g., 4-Hydroxy): Rely on the gauche effect. trans-4-Hyp favors C

-exo pucker. -

Alkyl/Amino Substituents (e.g., 4-Aminomethyl): Rely on steric effects.[1] In the cis (2S, 4S) configuration, the substituent prefers a pseudo-equatorial orientation to minimize steric clash with the neighboring amide backbone. This typically biases the ring toward the C

-endo pucker.

Conformational Consequence:

The C

Part 2: Synthesis & Protection Strategies[1][2][3]

Retrosynthetic Analysis

The most robust route to cis-4-aminomethyl-L-proline utilizes trans-4-hydroxy-L-proline (Hyp) as the chiral starting material. The synthesis relies on an SN2 inversion at C4 to install the carbon framework, ensuring the cis stereochemistry.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Stereoselective synthesis of cis-4-aminomethyl-L-proline via nitrile displacement.

Detailed Protocol: Nitrile Displacement Route

This protocol yields the orthogonal protected building block suitable for Solid Phase Peptide Synthesis (SPPS).

Step 1: Activation of Hydroxyproline

-

Start with N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

React with p-Toluenesulfonyl chloride (TsCl) in pyridine at 0°C to RT.

-

Mechanism: O-sulfonylation retains the C4 stereochemistry (4R).

Step 2: SN2 Displacement (The Inversion)

-

Dissolve the Tosylate intermediate in DMSO or DMF.

-

Treat with NaCN (Sodium Cyanide) or KCN at 50–60°C.

-

Critical Control: The cyanide nucleophile attacks from the face opposite the leaving group, inverting the center from 4R to 4S . This establishes the cis relationship with the C2-carboxylate.

-

Product:N-Boc-cis-4-cyano-L-proline methyl ester.

Step 3: Reduction to Aminomethyl

-

Catalytic Hydrogenation: H2 (50 psi) over Raney Nickel or PtO2 in MeOH/NH3.

-

Alternative: NaBH4 with CoCl2 (cobalt boride reduction) is effective for converting nitriles to primary amines without reducing the ester.

-

-

Result: N-Boc-cis-4-aminomethyl-L-proline methyl ester.

Orthogonal Protection for SPPS

To utilize this amino acid in SPPS, the N

| Strategy | N | N | Application |

| Standard Fmoc | Fmoc | Boc | Acid-labile side chain; exposed after global cleavage. |

| Cyclization | Fmoc | Alloc / Dde | Allows selective deprotection on-resin for head-to-side-chain cyclization. |

| Boc Chem | Boc | Fmoc / Z | Rare; used for base-labile side chain strategies. |

Part 3: Applications in Drug Design

Macrocyclization Scaffold

The primary application of cis-4-Amp is in the synthesis of stapled or macrocyclic peptides . The 4-aminomethyl group serves as a handle for "side-chain to tail" or "side-chain to side-chain" cyclization.

Case Study: Endomorphin-2 Analogues Research has demonstrated that replacing Proline-2 in Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) with cis-4-aminomethyl-L-proline allows for the formation of a unique cyclic constraint.

-

Mechanism: The side chain amine of cis-4-Amp connects to the C-terminal carboxylate.

-

Result: An 11-membered ring that locks the backbone conformation, significantly altering receptor selectivity (

-opioid vs

Decision Tree: Selecting the Right Constraint

Figure 2: Selection logic for 4-substituted proline analogues.

Part 4: Experimental Protocol (SPPS Coupling)

Objective: Coupling Fmoc-cis-4-Amp(Boc)-OH to a resin-bound peptide.

-

Reagents:

-

Amino Acid: Fmoc-cis-4-Amp(Boc)-OH (3 eq).

-

Activator: HATU (2.9 eq) or DIC/Oxyma.

-

Base: DIPEA (6 eq).

-

Solvent: DMF (anhydrous).

-

-

Procedure:

-

Pre-activation: Dissolve amino acid and HATU in DMF. Add DIPEA. Let stand for 30 seconds (yellow color indicates activation).

-

Coupling: Add mixture to the resin.[2] Shake/vortex for 45–60 minutes at RT.

-

Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). Proline coupling can be slow; double coupling is recommended if the resin loading is high (>0.5 mmol/g).

-

-

Troubleshooting:

-

Steric Hindrance: The 4-substituent adds bulk. If coupling fails, switch to PyAOP or elevate temperature to 50°C (microwave assisted).

-

References

-

Synthesis and Opioid Activity: Gentilucci, L., et al. (2012). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry. [Link] (Note: This key paper describes the "proline/GABA chimera" and the cyclization strategy.)

-

Conformational Analysis of Proline: Newberry, R. W., & Raines, R. T. (2016). The n→π Interaction*. Accounts of Chemical Research. [Link] (Foundational text on how 4-substituents influence proline pucker and peptide bond isomerism.)

-

General Synthesis of 4-Substituted Prolines: Smith, J. A., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. Australian Journal of Chemistry. [Link] (Provides the mechanistic basis for the inversion/displacement protocols used to generate cis-isomers.)

Sources

cis-4-Aminomethyl-L-proline: A Bifunctional Scaffold for Peptidomimetic Design

This technical guide details the role, synthesis, and application of (2S,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid , commonly referred to as cis-4-Aminomethyl-L-proline .

Executive Summary

In the landscape of peptidomimetics, cis-4-Aminomethyl-L-proline represents a high-value "chimera" scaffold. It bridges the structural rigidity of the pyrrolidine ring with the functional versatility of a

Structural Mechanics & Conformational Analysis

Stereochemistry and Ring Pucker

The conformational utility of cis-4-aminomethyl-L-proline stems from the stereoelectronic effects exerted by the C4-substituent.

-

Isomer Definition: The term "cis" refers to the syn-relationship between the C2-carboxyl group and the C4-aminomethyl group.

-

Pucker Preference: In L-proline derivatives, substituents at the C4 position dictate the ring pucker (envelope conformation) to minimize steric strain and maximize orbital overlap.

-

cis-4-Substituents: Generally favor the C4-endo (down) pucker. This conformation places the bulky C4-substituent in a pseudo-equatorial position, minimizing steric clash with the C2-carboxyl group.

-

Impact on Peptide Bond: The C4-endo pucker reduces the energy barrier for the cis-peptide bond (Xaa-Pro), significantly increasing the population of the cis-isomer compared to native proline.

-

Thermodynamic Stability Data

The following table summarizes the conformational bias introduced by C4-substitution compared to native proline.

| Residue Type | C4-Substituent | Dominant Pucker | Peptide Bond Bias ( | Structural Indication |

| Proline | -H | Mixed (Endo/Exo) | Low ( | Polyproline II / |

| trans-4-Hyp | -OH | C4-exo (Up) | Very Low ( | Collagen Triple Helix |

| cis-4-AmP | -CH | C4-endo (Down) | High (~20-40% cis) |

Conformational Locking Mechanism (DOT Visualization)

The following diagram illustrates how the C4-endo pucker induced by the aminomethyl group pre-organizes the backbone for cyclization.

Figure 1: Mechanistic pathway of conformational restriction induced by cis-4-aminomethyl-L-proline.

Synthetic Pathway

Accessing cis-4-aminomethyl-L-proline requires a stereoselective route that typically inverts the stereochemistry of the naturally occurring trans-4-hydroxy-L-proline.[1]

Synthesis Protocol: The Nitrile Displacement Route

Objective: Synthesize orthogonally protected Fmoc-(2S,4S)-4-(Boc-aminomethyl)-Pro-OH.

Reagents:

-

Starting Material: trans-4-Hydroxy-L-proline (Hyp).

-

Protecting Groups: Fmoc-Cl (N-alpha), Boc2O (N-sidechain), tBu (Carboxyl).

Step-by-Step Workflow:

-

N-Protection & Esterification:

-

React trans-Hyp with Fmoc-OSu and then tert-butyl bromide to yield Fmoc-Hyp-OtBu .

-

-

Activation (Inversion Setup):

-

Convert the C4-hydroxyl to a leaving group. React Fmoc-Hyp-OtBu with p-Toluenesulfonyl chloride (TsCl) in pyridine.

-

Result: Fmoc-trans-4-TsO-Pro-OtBu.

-

-

Nucleophilic Displacement (Inversion):

-

Treat the tosylate with Sodium Cyanide (NaCN) in DMSO at 60°C. The cyanide attacks via

, inverting the center from trans to cis. -

Result: Fmoc-cis-4-cyano-Pro-OtBu.

-

-

Reduction to Amine:

-

Hydrogenate the nitrile using Raney Nickel or CoCl2/NaBH4 in methanol.

-

Result: Fmoc-cis-4-aminomethyl-Pro-OtBu.

-

-

Orthogonal Protection:

-

Protect the newly formed primary amine with Boc-anhydride (Boc2O) .

-

Final Product: Fmoc-cis-4-(Boc-aminomethyl)-Pro-OtBu.

-

Synthesis Workflow Diagram

Figure 2: Stereoselective synthesis of orthogonally protected cis-4-aminomethyl-L-proline.

Application Protocols in Peptidomimetics

Solid Phase Peptide Synthesis (SPPS) Integration

The Fmoc/Boc protected derivative is compatible with standard Fmoc SPPS.

Coupling Protocol:

-

Resin: Rink Amide or Wang resin.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling: Use HATU/HOAt (1:1 eq) with DIEA (2 eq).

-

Note: Proline derivatives are sterically hindered. Double coupling (2 x 45 min) is recommended.

-

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O. This removes the Boc group on the aminomethyl side chain simultaneously.

On-Resin Cyclization Strategy

To create constrained cyclic peptides (e.g., opioid analogs), use the aminomethyl group as a bridge.

Protocol: Side-Chain to Side-Chain Lactamization

-

Design: Peptide sequence containing Asp/Glu (residue

) and cis-4-AmP (residue -

Protection Scheme:

-

N-alpha: Fmoc.

-

Asp/Glu side chain: Allyl ester (OAll) .

-

cis-4-AmP side chain: Alloc (Allyloxycarbonyl) .

-

Note: Use Alloc/Allyl for the cyclization pair to allow selective deprotection on-resin while keeping the N-terminal Fmoc intact.

-

-

Step-by-Step:

-

Synthesize full linear sequence on resin.

-

Selective Deprotection: Treat resin with Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in DCM to remove Alloc/Allyl groups.

-

Wash: Wash extensively with DCM, then 0.5% sodium diethyldithiocarbamate (to scavenge Pd).

-

Cyclization: React with PyBOP (3 eq) / DIEA (6 eq) in DMF for 4–12 hours. Monitor by Kaiser test (ninhydrin) until negative.

-

Final Cleavage: Standard TFA cleavage.

-

Case Study: Opioid Receptor Ligands

Research into Endomorphin-2 analogs demonstrates the utility of this scaffold.

-

Native Sequence: Tyr-Pro-Phe-Phe-NH2 (High

-opioid affinity, low stability). -

Modification: Replacement of Pro

with cis-4-AmP . -

Cyclization: Linkage between the 4-aminomethyl group and a C-terminal Asp residue.

-

Outcome:

-

Stability: Half-life increased >10-fold due to cyclic constraint and non-natural amino acid incorporation.

-

Selectivity: The rigidified C4-endo pucker locked the pharmacophores (Tyr/Phe aromatic rings) into a specific spatial arrangement, enhancing selectivity for

-receptors over

-

References

-

Conformational Analysis of 4-Substituted Prolines

-

Synthesis and Applic

-

Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.[3]

- Source:Journal of Medicinal Chemistry (via PubMed Central).

-

URL:[Link]

- (Note: This reference discusses the closely related cAmp scaffold, establishing the synthesis and cyclization logic adapted here for the aminomethyl variant.)

-

-

General Proline Pucker St

Sources

- 1. researchgate.net [researchgate.net]

- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

cis-4-Aminomethyl-L-proline: Conformational Control & Secondary Structure Induction

The following technical guide provides an in-depth analysis of cis-4-Aminomethyl-L-proline (cis-4-AMP) versus L-Proline, focusing on conformational mechanics, secondary structure induction, and experimental application in peptidomimetics.

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of peptidomimetics, L-Proline (Pro) is the canonical "helix breaker" and "turn inducer," unique among proteinogenic amino acids for its cyclic pyrrolidine side chain that constrains the backbone dihedral angle

cis-4-Aminomethyl-L-proline (cis-4-AMP) is a synthetic proline analogue that introduces a primary amine extended by a methylene spacer at the C4 position, cis to the C2-carboxylate. This modification achieves two critical structural goals:

-

Ring Puckering Bias: It sterically and electronically biases the pyrrolidine ring pucker, influencing the cis/trans ratio of the preceding peptide bond.

-

Active Turn Stabilization: Unlike Proline, cis-4-AMP acts as an intramolecular "staple," where the side-chain amine (

) can form specific hydrogen bonds with backbone carbonyls, stabilizing

This guide details the structural mechanics of cis-4-AMP and provides actionable protocols for its deployment in drug design.

Molecular Architecture & Conformational Mechanics

Structural Comparison

The fundamental difference lies in the C4-substitution.[1] While Proline relies solely on steric restriction, cis-4-AMP introduces a cationic handle (at physiological pH) capable of long-range electrostatic interactions and H-bonding.

| Feature | L-Proline (Pro) | cis-4-Aminomethyl-L-proline (cis-4-AMP) |

| Formula | ||

| Side Chain | Pyrrolidine ring (Aliphatic) | 4-Aminomethyl-pyrrolidine (Cationic/Polar) |

| Stereochemistry | (2S) | (2S, 4S) |

| H-Bond Donor | None (Side chain) | Primary Amine ( |

| Ring Pucker | Dynamic equilibrium ( | Biased towards |

| Peptide Bond | Favors trans (approx. 5-10% cis) | Enhanced cis population potential due to pucker bias |

Ring Pucker and The "Gauche Effect"

The pyrrolidine ring of proline is not planar; it puckers to relieve torsional strain.

- -endo: The C4 atom is on the same side of the ring plane as the C2-carboxylate (characteristic of cis-4-substituted prolines).

- -exo: The C4 atom is on the opposite side.

In cis-4-AMP, the substituent is cis to the carboxylate. To minimize steric clash and maximize favorable orbital overlaps (gauche effect), the ring adopts the

Visualization of Conformational Logic

The following diagram illustrates the structural hierarchy and the impact of the aminomethyl group on backbone geometry.

Figure 1: Mechanistic pathways for secondary structure induction. cis-4-AMP leverages both pucker bias and H-bonding, whereas Proline relies solely on sterics.

Secondary Structure Induction

Beta-Turn Stabilization (The Primary Application)

Proline is a classic component of

-

Mechanism: The ammonium group on the methyl arm (

) is flexible enough to reach back and donate a hydrogen bond to the backbone carbonyl oxygen of the preceding residue ( -

Result: This creates a pseudo-cyclic constraint that locks the peptide into a reverse turn conformation, significantly increasing metabolic stability and receptor affinity compared to the more flexible native proline turn.

Helix Compatibility

-

Alpha-Helix: Like Proline, cis-4-AMP lacks the backbone amide proton required for the

to -

Polyproline II (PPII) Helix: The

-endo pucker favored by cis-4-AMP can destabilize the extended PPII helix (which typically prefers

Experimental Protocols

Synthesis & Incorporation (SPPS)

cis-4-AMP is typically introduced into peptides using Fmoc-solid phase peptide synthesis (SPPS).

Reagents:

-

Building Block: Fmoc-cis-4-aminomethyl-L-proline(Boc)-OH.

-

Note: The side chain amine must be Boc-protected to prevent branching or side reactions during coupling.

-

-

Coupling Agent: HATU or DIC/Oxyma (Standard protocols apply).

Step-by-Step Workflow:

-

Resin Loading: Swell Rink Amide resin in DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (

min) to remove Fmoc. -

Coupling:

-

Dissolve Fmoc-cis-4-AMP(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 45-60 min.

-

Critical Check: Perform a Chloranil test (Proline secondary amines do not react with Kaiser test).

-

-

Cleavage:

-

Reagent: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours. The high acid concentration simultaneously cleaves the resin linker and the side-chain Boc group, liberating the primary amine.

-

-

Purification: RP-HPLC (C18 column), Gradient: 5-60% ACN in water (0.1% TFA).

Validation: Circular Dichroism (CD) Spectroscopy

To verify secondary structure induction, compare the cis-4-AMP analogue against the native Proline peptide.

Protocol:

-

Sample Prep: Dissolve peptides in Phosphate Buffer (10 mM, pH 7.4) to 50

M. -

Measurement: Scan 190–250 nm at 20°C.

-

Data Interpretation:

| Structure | Spectral Signature | Expected Shift with cis-4-AMP |

| Random Coil | Min at ~198 nm | Magnitude decreases (more order). |

| Beta-Turn | Min at ~205 nm (Type I) or ~225 nm (Type II) | Signal Intensification. Appearance of distinct minima/maxima associated with turn populations. |

| Polyproline II | Min at ~200 nm, Max at ~225 nm | Disruption of this signal if replacing trans-Hyp. |

Visualizing the Synthesis Logic

Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow for incorporating cis-4-AMP.

References

-

Conformational Analysis of 4-Substituted Prolines

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry. Link

- Context: Establishes the rule that electronegative 4S-substituents favor -endo pucker.

-

-

Synthesis and Application in Peptidomimetics

-

Gentilucci, L., et al. (2008). The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. Journal of Medicinal Chemistry. Link

- Context: Demonstrates the use of amino-proline scaffolds (cAmp) to constrain peptide backbones and alter receptor selectivity.

-

-

Proline Pucker and Secondary Structure

-

Bretscher, L. E., et al. (2001). Conformational stability of collagen relies on a stereoelectronic effect. Journal of the American Chemical Society. Link

- Context: Explains the "gauche effect" mechanism driving the pucker preference in substituted prolines.

-

-

Cis-Trans Isomerization

-

Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link

- Context: definitive review on how proline substitution affects the cis/trans peptide bond equilibrium.

-

Sources

Stereochemical Control of Peptide Conformation via cis-4-Substituted Proline Analogs

Topic: Stereochemical characteristics of cis-4-substituted proline analogs Content Type: In-depth Technical Guide

Executive Summary

For researchers in peptidomimetic drug design, proline is not merely a structural building block; it is a molecular switch. While native proline exists in a dynamic equilibrium, 4-substituted proline analogs allow for the deterministic locking of backbone conformation.

This guide focuses specifically on cis-4-substituted analogs (typically the (2S,4S) diastereomers in L-proline). Unlike their trans counterparts—which are widely used to stabilize collagen-like triple helices—cis-analogs are unique tools for destabilizing helices , nucleating

Mechanistic Foundations: The Stereoelectronic Logic

To rationally apply cis-4-substituted prolines, one must understand the interplay between ring puckering and amide bond geometry. The pyrrolidine ring is not planar; it rapidly interconverts between two envelope conformations: C

The Coupling of Pucker and Amide Geometry

The ring pucker dictates the

-

C

-exo (Up): Positions the -

C

-endo (Down): Disfavors the

Electronic vs. Steric Control

The substituent at the 4-position drives the pucker preference through two distinct mechanisms.[1][2][3] This is the critical "fork in the road" for experimental design:

-

Electronegative Substituents (F, OH, OMe): The Gauche Effect

-

Due to the gauche effect , electronegative groups prefer to be gauche to the ring nitrogen.

-

In the cis ((2S,4S)) configuration, this stereoelectronic requirement forces the ring into the C

-endo pucker. -

Result: cis-4-Fluoroproline promotes the cis-amide bond.

-

-

Steric Substituents (CH

, tert-Butyl): Steric Avoidance-

Bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial strain.

-

In the cis ((2S,4S)) configuration, placing the substituent pseudo-equatorial forces the ring into the C

-exo pucker. -

Result: cis-4-Methylproline behaves oppositely to cis-4-fluoroproline, promoting the trans-amide bond.

-

Visualization: The Stereochemical Decision Tree

Figure 1: Decision tree for selecting cis-4-substituted prolines based on desired conformational outcome.

Quantitative Comparison of Analogs

The following table summarizes the stereochemical parameters of L-proline derivatives. Note the inversion of pucker preference between Fluorine (electronic) and Methyl (steric) in the cis configuration.

| Analog | Configuration | Dominant Pucker | Primary Application | |

| L-Proline | (2S) | Mixed (Endo > Exo) | ~ 4.0 | General Linker |

| L-Hyp (Natural) | (2S, 4R) | C | 6.0 - 7.0 | Collagen Stability |

| (2S, 4S) | C | 1.5 - 2.5 | ||

| (2S, 4R) | C | 6.7 | Hyper-stable Collagen | |

| (2S, 4S) | C | High (>5.[3][4][5][6][7][8][9][10][11]0) | Rigid trans-Amide (Steric Lock) |

*

Experimental Protocol: NMR Determination of Ring Pucker

As a Senior Application Scientist, I recommend

Methodology: Coupling Analysis

This protocol uses the Karplus relationship to correlate vicinal coupling constants (

Reagents & Equipment:

-

Peptide sample (1-5 mM) in D

O or CD -

600 MHz NMR Spectrometer (minimum) with cryoprobe.

Workflow:

-

Acquisition:

-

Run a standard 1D

H NMR. -

Run a 2D TOCSY (80 ms mixing time) to assign the spin system (H

, H -

Critical Step: Run a high-resolution 1D selective TOCSY or E.COSY if signal overlap is severe. You need precise coupling constants (

0.5 Hz).

-

-

Data Extraction:

-

Identify the H

resonance. It will appear as a doublet of doublets (dd). -

Measure the two coupling constants:

and

-

-

Analysis (The Diagnostic Rule):

-

C

-exo (Up): The H -

C

-endo (Down): The H -

Validation: For fluoroprolines, check

.[12] The fluorine atom's orientation provides a secondary confirmation of the pucker.

-

Visualization: Experimental Workflow

Figure 2: Logic flow for NMR-based determination of proline ring pucker.

Applications in Drug Design

Nucleating -Turns

Type VI

Destabilizing Polyproline II (PPII) Helices

Collagen and PPII helices require the trans-amide / C

Tuning Proteolytic Stability

The fluorine atom in cis-4-fluoroproline alters the electronics of the amide bond, often rendering the peptide bond resistant to prolyl isomerases and specific proteases that rely on the native trans ground state.

References

-

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.[12] Link

-

Newberry, R. W., & Raines, R. T. (2017).[13] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[13][14] Annual Review of Biochemistry. Link

-

Kuemin, M., Sonntag, L. S., & Wennemers, H. (2007). Azidoproline-Containing Helices: Stabilization of the Polyproline II Structure by a Stereoelectronic Effect. Journal of the American Chemical Society.[12] Link

-

Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society.[12] Link

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The n→π* Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The aberrance of the 4S diastereomer of 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Orthogonal Protection Strategies for cis-4-Aminomethyl-L-proline

Abstract

cis-4-Aminomethyl-L-proline (cis-Amp) represents a high-value bifunctional scaffold in peptidomimetic drug design. Unlike its 4-amino analog, the cis-Amp scaffold features a methylene spacer that imparts unique conformational flexibility while maintaining the rigidity of the pyrrolidine core. This structural nuance allows for the precise orientation of pharmacophores and the construction of novel cyclic peptides. This guide details the stereoselective synthesis of the cis-Amp core from trans-4-hydroxy-L-proline, outlines three distinct orthogonal protection strategies (Fmoc/Boc, Fmoc/Alloc, Fmoc/Dde) for Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for their application in combinatorial chemistry.

Introduction & Strategic Planning

The Stereochemical Challenge

The primary challenge in working with 4-substituted prolines is controlling the stereochemistry at the C4 position relative to the C2 carboxylate.

-

Natural Source: trans-4-Hydroxy-L-proline (Hyp) is readily available but possesses (2S, 4R) configuration.

-

Target Molecule: cis-4-Aminomethyl-L-proline requires a (2S, 4S) configuration.

-

Synthetic Logic: To access the cis-isomer from the trans-source, the synthesis must involve a single SN2 inversion event at C4, typically displacing an activated hydroxyl group (tosylate/mesylate) with a carbon nucleophile (cyanide).

Orthogonal Protection Matrix

Successful incorporation of cis-Amp into peptides requires differentiating three reactive sites: the Nα (secondary amine), the Nγ (primary amine on the methyl group), and the Cα (carboxylic acid).

| Strategy | Nα Protection | Nγ Protection | Cα Protection | Application |

| A (Standard) | Fmoc | Boc | Free / Ester | Standard SPPS; Nγ is permanent until global cleavage. |

| B (Side-Chain) | Fmoc | Alloc | Free / Ester | On-resin cyclization; Nγ selectively exposed by Pd(0). |

| C (Hydrazine) | Fmoc | Dde / ivDde | Free / Ester | On-resin modification; Nγ exposed by hydrazine (orthogonal to Fmoc/Boc). |

| D (Solution) | Boc | Cbz / Fmoc | Ester | Solution-phase synthesis; Nα acid-labile, Nγ base/H2-labile. |

Visualizing the Protection Logic

Figure 1: Decision tree for selecting the appropriate orthogonal protection scheme based on the intended downstream application.

Detailed Protocols

Protocol A: Stereoselective Synthesis of the cis-Amp Core

Objective: Synthesize Nα-Boc-Nγ-Fmoc-cis-4-aminomethyl-L-proline from trans-4-hydroxy-L-proline. Mechanism: SN2 inversion of a tosylate by cyanide, followed by reduction.

Phase 1: Activation and Inversion

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester (Commercial or prepared from trans-Hyp).

-

Tosylation:

-

Dissolve substrate (10 mmol) in dry Pyridine (30 mL) at 0°C.

-

Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir at 0°C for 2h, then overnight at 4°C.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), NaHCO3, and Brine. Dry over MgSO4.

-

Yield: ~85-90% of Compound 1 (N-Boc-trans-4-tosyloxy-L-proline methyl ester).

-

-

Cyanide Displacement (The Inversion Step):

-

Dissolve Compound 1 (10 mmol) in DMSO (dry, 20 mL).

-

Add NaCN or KCN (1.5 eq). Caution: Highly Toxic. Use bleach trap.

-

Heat to 50-60°C for 6-8 hours.

-

Mechanism:[1][2][3][4][5][6][7][8] The cyanide attacks C4 from the "top" face (cis to carboxylate), displacing the "bottom" tosylate.

-

Workup: Dilute with water, extract with EtOAc.

-

Result:Compound 2 (N-Boc-cis-4-cyano-L-proline methyl ester).

-

Phase 2: Reduction and Orthogonal Protection

-

Nitrile Reduction:

-

Method: Hydrogenation with Raney Nickel (RaNi) or CoCl2/NaBH4.

-

Protocol (CoCl2): Dissolve Compound 2 in MeOH. Add CoCl2·6H2O (2 eq). Add NaBH4 (10 eq) portion-wise at 0°C. (Vigorous gas evolution).

-

Result: The nitrile is reduced to the primary amine (-CH2NH2). The cis-stereochemistry is retained.

-

-

Fmoc Protection (Nγ):

-

The crude reaction mixture (containing free primary amine) is adjusted to pH 8-9 with Na2CO3.

-

Add Fmoc-OSu (1.1 eq relative to amine) in Dioxane/Water.

-

Stir 2h at RT.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Saponification (Optional for SPPS):

-

Treat ester with LiOH in THF/H2O to yield the free acid.

-

Final Product: Nα-Boc-Nγ-Fmoc-cis-4-aminomethyl-L-proline.

-

Protocol B: Application in Solid-Phase Peptide Synthesis (SPPS)

Scenario: Incorporating cis-Amp into a peptide backbone using Fmoc chemistry.

Materials

-

Resin: Rink Amide or Wang Resin.

-

Building Block: Nα-Fmoc-Nγ-Boc-cis-4-aminomethyl-L-proline (Note: For standard SPPS, we usually swap the groups from Protocol A, or use the Fmoc/Boc version).

-

Commercially available variant:[1] Nα-Fmoc-Nγ-Boc-Amp-OH.

-

Coupling Cycle

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (3x).

-

Activation:

-

Reagents: DIC/Oxyma or HATU/DIPEA.

-

Critical Note: Proline derivatives are prone to slow coupling due to steric hindrance at the secondary amine.

-

Recommendation: Double coupling (2 x 45 min) or use HATU at 50°C.

-

-

Coupling: Add activated amino acid (3-5 eq) to resin.

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Orthogonal Deprotection (If using Alloc/Dde)

-

If Nγ-Alloc:

-

Wash resin with DCM (dry).

-

Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM.

-

Shake for 2 x 30 min.

-

Wash: DCM, DMF, Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Pd catalyst.

-

-

If Nγ-ivDde:

-

Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).

-

Monitor: Solution turns yellow (formation of indazole byproduct).

-

Wash thoroughly with DMF.

-

Critical Parameters & Troubleshooting

Stereochemical Integrity

-

Risk: Racemization at C2 (alpha-carbon) can occur during the activation of the carboxylic acid if base concentration is too high.

-

Control: Use collidine or TMP as bases instead of DIPEA during sensitive couplings.

-

Verification: Analyze product via chiral HPLC or Marfey’s analysis after hydrolysis.

Solubility Issues

-

Observation: Peptides containing cis-Amp may aggregate due to the rigid kink.

-

Solution: Use Pseudoproline dipeptides or PEG-based resins (ChemMatrix) to improve solvation during synthesis.

"Cis" vs "Trans" Confusion

-

Always verify the configuration relative to the carboxylate.

-

cis-Amp: (2S, 4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid.

-

trans-Amp: (2S, 4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid.

-

Note: The inversion of trans-Hyp (4R) with cyanide gives the cis-cyano (4S).

References

-

Synthesis of Proline Analogs

-

Smith, J. A., et al. (2011).[3] "A High Yielding Practical Three-Step Procedure... to Convert N-Phenylsulfonyl-trans-4-hydroxy-L-proline to N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester." Australian Journal of Chemistry.[3] Link[3]

- Context: Describes the efficient inversion of C4 stereochemistry using sulfonates and nucleophiles, a core step in accessing cis-isomers.

-

-

Orthogonal Protection in SPPS

-

Applications in Peptidomimetics

-

Gentilucci, L., et al. (2018). "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic... Analogues." Journal of Medicinal Chemistry. Link

- Context: Demonstrates the use of the 4-amino/aminomethyl proline scaffold in constraining peptide conform

-

-

Dde/ivDde Deprotection Protocols

-

Merck Millipore / Novabiochem. "Technical Note: Cleavage of Dde and ivDde Protecting Groups." Link

- Context: Source of the hydrazine deprotection conditions (2% vs 10%) listed in Protocol B.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of cis-4-Aminomethyl-L-proline for Enhanced Cyclic Peptide Design

Introduction: Leveraging Conformational Restraint for Superior Peptide Therapeutics

The therapeutic potential of cyclic peptides is immense, offering a unique scaffold that combines the target specificity of large biologics with the synthetic accessibility of small molecules. However, their inherent conformational flexibility can often lead to reduced binding affinity and metabolic instability. The strategic introduction of conformationally constrained non-canonical amino acids is a proven strategy to overcome these limitations. This application note provides a detailed guide on the incorporation of cis-4-Aminomethyl-L-proline (cAmPro) into cyclic peptides, a building block that imparts significant structural pre-organization to enhance biological activity and pharmacokinetic properties.

The rigid pyrrolidine ring of proline is a cornerstone of peptide design, inducing sharp turns in the peptide backbone. The cAmPro residue builds upon this by introducing an aminomethyl substituent at the C4 position in a cis configuration. This modification serves a dual purpose: it notifies a specific vector for further chemical modification or "on-peptide" stapling, and it further restricts the Cγ-Cδ bond rotation, locking the peptide into a more defined conformation. Understanding the stereochemistry of this building block is paramount; the cis configuration places the aminomethyl group on the same face as the carboxyl group, influencing the overall three-dimensional structure of the resulting peptide in a predictable manner.

This document will detail the rationale, experimental protocols, and expected outcomes for integrating cAmPro into a model cyclic peptide sequence, providing researchers in drug development with the necessary tools to exploit this powerful synthetic strategy.

Part 1: The Chemistry of cAmPro Integration

The incorporation of cAmPro into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) principles, but with key considerations for protecting group strategy and coupling efficiency. The primary amine of the aminomethyl group requires an orthogonal protecting group that can be selectively removed without affecting the backbone or other side-chain protecting groups. A common and effective choice is the monomethoxytrityl (Mmt) group, which is labile to mildly acidic conditions that leave other standard protecting groups like Boc and tBu intact.

Workflow for cAmPro Incorporation

The overall workflow involves standard Fmoc-SPPS, with a specific deprotection step for the Mmt group prior to cyclization.

Figure 1: General workflow for incorporating cAmPro into a cyclic peptide via on-resin head-to-side-chain cyclization.

Part 2: Detailed Experimental Protocols

The following protocols are based on a model system and should be optimized for specific peptide sequences.

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a linear peptide on a solid support, incorporating the cAmPro residue.

Materials:

-

Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g loading)

-

Fmoc-protected amino acids

-

Fmoc-cis-4-(Mmt-aminomethyl)-L-proline (Fmoc-cAmPro(Mmt)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Oxyma Pure

-

N,N'-Diisopropylcarbodiimide (DIC)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for another 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with Oxyma Pure (4 eq.) and DIC (4 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

-

cAmPro Incorporation: For the incorporation of cAmPro, use Fmoc-cAmPro(Mmt)-OH and follow the standard coupling protocol (Step 3). Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2) to liberate the N-terminal amine.

Protocol 2.2: On-Resin Cyclization

This protocol describes the selective deprotection of the Mmt group and subsequent head-to-side-chain cyclization.

Materials:

-

Peptide-bound resin from Protocol 2.1

-

1% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Pyridine or Diisopropylethylamine (DIPEA)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

Hydroxybenzotriazole (HOBt)

-

DMF

Procedure:

-

Selective Mmt Deprotection:

-

Wash the peptide-resin with DCM.

-

Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.

-

Immediately wash the resin with DCM (3x), followed by a 10% DIPEA in DMF solution (v/v) to neutralize the resin (2x), and finally with DMF (5x). This step is critical to prevent premature cleavage from the acid-sensitive linker.

-

-

On-Resin Cyclization:

-

To the deprotected and neutralized resin, add PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Monitor the cyclization by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS. The disappearance of the linear precursor mass and the appearance of the cyclized product mass indicates reaction completion.

-

Protocol 2.3: Cleavage, Purification, and Characterization

Materials:

-

Cyclized peptide-bound resin

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Preparative and analytical HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Lysis: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Dissolve the crude peptide pellet in a minimal amount of ACN/water and purify using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the cyclized peptide using analytical LC-MS and High-Resolution Mass Spectrometry. The observed mass should correspond to the theoretical mass of the cyclized product.

Part 3: Data Interpretation and Expected Outcomes

The successful incorporation of cAmPro and subsequent cyclization should be verified at multiple stages.

Table 1: Representative LC-MS Monitoring Data

| Stage | Expected [M+H]+ | Observed [M+H]+ | Purity (214 nm) | Notes |

| Linear Peptide (Post-Mmt Deprotection) | 1254.7 | 1254.6 | >90% | The mass corresponds to the free linear peptide. |

| Crude Cyclized Peptide (Post-Cleavage) | 1236.7 | 1236.6 | ~65% | Mass shift of -18 Da indicates successful intramolecular condensation (loss of H₂O). |

| Purified Cyclic Peptide | 1236.7 | 1236.6 | >98% | A single major peak is observed in the chromatogram. |

Note: The masses are hypothetical and correspond to a model peptide for illustrative purposes.

Conformational Analysis

The primary motivation for using cAmPro is to induce a specific, rigid conformation. The impact of this incorporation can be profound and should be investigated using advanced analytical techniques.

Figure 2: Workflow for the structural analysis of cAmPro-containing cyclic peptides.

-

NMR Spectroscopy: 2D NMR experiments, such as NOESY and ROESY, can provide distance constraints between protons, which are essential for determining the three-dimensional solution structure.

-

Circular Dichroism (CD): CD spectroscopy offers insight into the secondary structure content (e.g., β-turns, helices) of the peptide in solution. A more defined CD spectrum compared to a flexible analog is often indicative of a successfully constrained conformation.

-

Molecular Dynamics (MD) Simulations: Computational simulations can complement experimental data, providing a dynamic view of the peptide's conformational landscape and helping to rationalize the observed structural preferences.

Conclusion and Future Perspectives

The incorporation of cis-4-Aminomethyl-L-proline is a robust strategy for generating conformationally defined cyclic peptides. The aminomethyl handle not only enforces a rigid backbone geometry but also provides a versatile point for further functionalization, such as PEGylation to improve solubility and half-life, or conjugation to reporter molecules for diagnostic applications. The protocols outlined in this note provide a comprehensive framework for researchers to harness the potential of cAmPro in their peptide-based drug discovery programs. Careful execution of the synthetic and analytical steps is crucial for success and will pave the way for the development of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

-

Solid-Phase Peptide Synthesis (SPPS): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

-

Constrained Peptides as Drug Candidates: Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The Future of Peptide-based Drugs. Chemical Biology & Drug Design. [Link]

-

Orthogonal Protecting Groups in Peptide Chemistry: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

On-Resin Cyclization Techniques: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

Kaiser Test for Monitoring SPPS: Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. [Link]

-

Coupling Reagents for Peptide Synthesis: Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology. [Link]

Protocol: Stereoselective Synthesis and Orthogonal Functionalization of cis-4-Aminomethyl-L-proline Scaffolds

Executive Summary

The cis-4-aminomethyl-L-proline (Amp) scaffold represents a privileged structural motif in peptidomimetic drug design.[1] By introducing an exocyclic amine handle at the C4 position with cis-stereochemistry relative to the C2-carboxylate, this scaffold forces distinct secondary structure turns (e.g.,

This Application Note provides a validated, scalable protocol for the synthesis of cis-4-Amp derivatives starting from commercially available trans-4-hydroxy-L-proline (Hyp).[1] Unlike routes relying on non-specific hydrogenation of pyridines, this protocol utilizes a stereospecific

Scientific Background & Retrosynthetic Logic

The Stereochemical Challenge

Natural trans-4-hydroxy-L-proline possesses (2S, 4R) stereochemistry, where the C2-carboxylate and C4-hydroxyl groups are on opposite faces of the pyrrolidine ring (trans).[1] To access the cis-4-aminomethyl isomer, the C4 center must be inverted.[1]

Mechanism of Action:

-

Activation: The C4-hydroxyl is converted to a leaving group (Tosylate).[1]

-

Inversion: Nucleophilic displacement by cyanide (

) proceeds via an -

Retention: Reduction of the nitrile to the amine retains the (4S) configuration.[1]

-

Result: The final product has the C2-carboxylate (S) and C4-aminomethyl (S) groups on the same face (cis).[1]

Synthetic Workflow Visualization

The following diagram outlines the critical path from trans-Hyp to N-functionalized cis-Amp derivatives.

Figure 1: Stereoselective synthesis pathway illustrating the critical inversion step at C4.

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis (Scale: 10g - 50g)

Step 1: Activation of trans-4-Hydroxy-L-proline

Pre-requisite: Starting material is N-Boc-trans-4-hydroxy-L-proline methyl ester (commercially available or prepared via standard Boc protection/esterification).[1]

Reagents:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

-

Pyridine (Solvent/Base)[1]

Protocol:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous pyridine (5 mL/g) at 0°C under

. -

Add TsCl portion-wise over 15 minutes to maintain temperature <5°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Pour the mixture into ice-cold 1N HCl (excess) to neutralize pyridine and precipitate the product. Extract with Ethyl Acetate (EtOAc).[1]

-

Wash organic layer with Sat.[1]

, Brine, and dry over -

Concentrate in vacuo.[1] The tosylate usually crystallizes upon standing or trituration with hexanes.[1]

Step 2: Stereoinversion via Cyanide Displacement

Critical Step:[1] This reaction establishes the cis stereochemistry.[1]

Reagents:

-

Tosylate intermediate (from Step 1) (1.0 eq)[1]

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (2.0 eq)[1]

-

DMSO (anhydrous)[1]

Protocol:

-

Safety Warning: Cyanides are lethal.[1] Work in a well-ventilated fume hood. Use bleach to quench all aqueous waste.[1]

-

Dissolve the Tosylate in anhydrous DMSO (5 mL/g).

-

Add NaCN (2.0 eq).[1]

-

Heat the mixture to 55–60°C for 6–8 hours. Note: Higher temperatures (>80°C) may cause elimination to the alkene.[1]

-

Workup: Cool to RT. Dilute with water and extract 3x with EtOAc.[1]

-

Wash combined organics with water (3x) to remove DMSO, then brine.[1]

-

Dry (

) and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 3:1). The product is N-Boc-cis-4-cyano-L-proline methyl ester.[1]

Step 3: Reduction to cis-4-Aminomethyl Scaffold

Reagents:

-

cis-Cyano intermediate (1.0 eq)[1]

-

Cobalt(II) Chloride hexahydrate (

) (2.0 eq)[1] -

Sodium Borohydride (

) (10.0 eq)[1] -

Methanol (MeOH)[1]

Protocol:

-

Dissolve the nitrile in MeOH (10 mL/g) and add

.[1] The solution will turn deep purple/pink.[1] -

Cool to 0°C.

-

Add

portion-wise.[1] Caution: Vigorous gas evolution ( -

Stir at RT for 1–2 hours.

-

Quench: Carefully add 1N HCl until the black precipitate dissolves and pH is acidic (removes Boron complexes).

-

Basify with conc.

to pH ~9.[1] -

Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

-

Concentrate to yield the crude amine: N-Boc-cis-4-aminomethyl-L-proline methyl ester.

Phase 2: Orthogonal N-Functionalization[1]

At this stage, the scaffold contains:

This arrangement allows for selective derivatization of the side chain.[1][3]

Figure 2: Divergent functionalization strategy for the exocyclic amine.[1]

Protocol: Library Generation (General Procedure)

A. Amide Synthesis (Peptide Coupling)

-

Dissolve Scaffold (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), and HATU (1.1 eq) in DMF.[1]

-

Add DIPEA (3.0 eq).[1] Stir at RT for 2 hours.

-

Dilute with EtOAc, wash with 1N HCl, Sat.

, Brine.[1]

B. Urea Synthesis

-

Dissolve Scaffold (1.0 eq) in DCM.[1]

-

Add Isocyanate (R-NCO, 1.0 eq) and TEA (1.1 eq).

-

Stir at RT for 1 hour. (Reaction is usually quantitative).[1]

C. Sulfonamide Synthesis

-

Dissolve Scaffold (1.0 eq) in DCM.[1]

-

Add Sulfonyl Chloride (

, 1.1 eq) and Pyridine (2.0 eq).[1] -

Stir at RT for 4 hours.

Quality Control & Validation Data

To ensure the integrity of the stereochemistry and substitution, the following parameters must be met.

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | HPLC (C18, 0.1% TFA) | > 95% Area | Monitor at 210 nm (amide bond). |

| Stereochemistry | 1H-NMR (NOESY) | Strong NOE between H-2 and H-4 | cis-isomers show H2/H4 proximity; trans do not.[1] |

| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Confirm mass of functionalized derivative. |

| Chiral Purity | Chiral HPLC | > 98% ee/de | Use Chiralpak AD-H or OD-H columns.[1] |

Validation Insight (NMR): In the cis-isomer, the coupling constant between H-3 and H-4 often differs significantly from the trans-isomer due to ring puckering.[1] However, 1D-NOE is the gold standard.[1] Irradiating the C2-H proton should result in enhancement of the C4-H proton signal if they are cis (on the same face).[1]

Troubleshooting & Optimization

Issue 1: Incomplete Cyanide Displacement

-

Cause: Old/wet DMSO or low temperature.[1]

-

Solution: Use freshly distilled DMSO.[1] Increase temp to 65°C (monitor closely for elimination). Add 18-crown-6 ether as a phase transfer catalyst if reaction is sluggish.[1]

Issue 2: Lactamization (Self-Cyclization)

-

Context: After reducing the nitrile to the amine, the primary amine can attack the methyl ester (C1) to form a bicyclic lactam (diazabicyclo[3.2.1]octane system).[1]

-

Prevention:[1] Keep the reduction solution dilute.[1] If the methyl ester is too reactive, use a tert-butyl ester for the initial protection, which is resistant to aminolysis.[1]

Issue 3: Cobalt Boride "Gunk"

-

Context: The black precipitate in the reduction step can clog filters.[1]

-

Solution: The acidic quench (Step 5 of Phase 1) is critical.[1] Ensure the black solid is fully dissolved by HCl before basifying.[1] If filtration is necessary, use Celite.[1]

References

-

Smith, J. A., et al. (2011).[1][4] "Studies on the Synthesis of cis-4-Hydroxy-L-proline." Australian Journal of Chemistry.[1] (Describes the inversion logic via sulfonate displacement).

-

Mollica, A., et al. (2018).[1] "The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry. (Applications of the scaffold in opioid receptor ligands).

-

Sigma-Aldrich. "Selecting Orthogonal Building Blocks for Solid Phase Peptide Synthesis."[1] (Guide on protecting group strategies).

-

Caporale, A., et al. (2022).[1][3] "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering."[1][3] ResearchGate.[1][2][3] (Discusses stereoselective approaches to 4-substituted prolines).

Sources

Using cis-4-Aminomethyl-L-proline as a linker in drug conjugates

Abstract

The success of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) hinges on the linker technology.[1][2] Traditional flexible linkers (e.g., PEG, alkyl chains) often suffer from poor pharmacokinetics, hydrophobicity-induced aggregation, and premature payload release. This guide details the application of (2S,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid (cis-4-Aminomethyl-L-proline) as a rigid, bifunctional scaffold. By introducing defined steric constraints and orthogonal functional handles, this moiety enhances conjugate stability, improves aqueous solubility, and directs the spatial orientation of cytotoxic payloads.

Chemical Rationale & Mechanism

The "Linker Paradox"

Effective drug conjugates must satisfy two opposing requirements:

-

Systemic Stability: Resist degradation in the bloodstream to prevent off-target toxicity.

-

Efficient Release: Rapidly release the active payload upon internalization into the target cell.

The Proline Solution

cis-4-Aminomethyl-L-proline addresses these challenges through three mechanistic pillars:

-

Conformational Restriction (Entropy Reduction): Unlike flexible PEG chains that sample infinite conformations, the pyrrolidine ring locks the linker into a specific geometry. This reduces the entropic penalty of binding and limits the exposure of hydrophobic payloads to the solvent, thereby reducing aggregation.

-

Orthogonal Functionalization: The molecule possesses two distinct amine environments:

-

N1 (Secondary, Ring Nitrogen): Sterically hindered, ideal for stable amide bond formation with the targeting moiety.

-

N' (Primary, Exocyclic Aminomethyl): Highly nucleophilic, ideal for rapid conjugation to sensitive payloads or extension spacers.

-

-

Stereoelectronic Effects: The cis-configuration (L-proline backbone) induces a "kink" or turn structure (often a

-turn mimic). This disrupts the formation of

Structural Visualization

The following diagram illustrates the chemical logic and functional handles of the scaffold.

Figure 1: Functional map of cis-4-Aminomethyl-L-proline showing orthogonal reactive sites and structural properties.

Experimental Protocol: Synthesis of an Activated Linker-Payload

Objective: Synthesize a linker-drug intermediate where the payload is attached to the exocyclic amine, and the proline nitrogen is available for coupling to an antibody.

Reagents Required:

-

Scaffold: N-Fmoc-cis-4-(N-Boc-aminomethyl)-L-proline (Commercial Standard).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: Anhydrous DMF, DCM.

-

Deprotection: 20% Piperidine in DMF (Fmoc removal), TFA/TIS/H2O (Boc removal).

Step-by-Step Methodology

Phase A: C-Terminal Protection (or Resin Loading) Note: If solution phase, protect the carboxylic acid as a methyl or allyl ester. If solid phase (SPPS), load onto 2-Chlorotrityl Chloride resin.

-

Dissolve 1.0 eq of N-Fmoc-cis-4-(N-Boc-aminomethyl)-L-proline in DCM.

-

Add 4.0 eq DIPEA.

-

React with resin or protecting group reagent for 2 hours at RT.

-

Wash/Purify to remove excess reagents.

Phase B: Selective Deprotection & Payload Coupling Target: The primary amine (exocyclic).

-

Boc Removal: Treat the protected intermediate with 50% TFA in DCM for 30 minutes.

-

Critical Check: Ensure the Fmoc group on the ring nitrogen remains intact (Fmoc is stable to acid).

-

-

Neutralization: Wash with 5% DIPEA/DMF to generate the free amine.

-

Coupling Payload:

-

Dissolve the Carboxyl-functionalized Payload (e.g., MMAE-COOH derivative) (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to activate.

-

Stir under N2 for 4-16 hours.

-

Why HATU? It reduces racemization and drives the reaction despite the steric bulk of the payload.

-

Phase C: N-Terminal Activation for Bioconjugation

-

Fmoc Removal: Treat with 20% Piperidine in DMF (3 x 10 min).

-

Linker Extension (Optional): Attach a maleimide or NHS-ester handle to this newly liberated secondary amine.

-

Reaction: React with SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

-

Condition: pH 7.2 phosphate buffer (if aqueous) or DMF with DIPEA.

-

Bioconjugation Workflow Diagram

The following flowchart outlines the integration of the proline linker into a full ADC construct.

Figure 2: Step-wise synthesis and conjugation workflow for a Proline-linked ADC.

Quality Control & Characterization

To ensure the integrity of the conjugate, the following QC steps are mandatory:

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | LC-MS (ESI) | Mass error < 5 ppm | Confirm successful coupling of payload and linker. |

| Stereochemistry | 1H-NMR (NOESY) | Distinct NOE between H2 and H4 | Verify cis-conformation is maintained; trans isomer alters folding. |

| Purity | RP-HPLC (C18) | > 95% Area Under Curve | Remove unreacted payload (highly toxic). |

| Aggregation | SEC-MALS | < 5% HMW species | Proline linker should prevent hydrophobic aggregation. |

Troubleshooting Guide

Issue: Low yield during coupling to the Proline Ring Nitrogen (N1).

-

Cause: Secondary amines in proline rings are sterically hindered and less nucleophilic than primary amines.

-

Solution: Use PyAOP or HATU instead of HBTU. Perform "Double Coupling" (repeat the reaction step with fresh reagents). Elevate temperature to 40°C if the payload is thermally stable.

Issue: Racemization of the Proline C-alpha.

-

Cause: Over-activation of the C-terminal carboxylic acid during attachment to resin or spacer.

-

Solution: Use Collidine as the base instead of DIPEA. Keep activation times short (< 5 min) before adding the nucleophile.

References

-

National Institutes of Health (NIH). (2021). Antibody–drug conjugates: Recent advances in linker chemistry.[2][6] PMC8026027. Retrieved from [Link]

-

PubChem. (2025).[3] 4-Amino-L-proline Compound Summary. CID 21120376.[3] Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics.[6] Retrieved from [Link]

Sources

- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-L-proline | C5H10N2O2 | CID 21120376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Note: Design of GPCR Ligands Using cis-4-Aminomethyl-L-proline Scaffolds

Executive Summary: The Entropic Advantage

G-Protein Coupled Receptors (GPCRs) remain the most prolific class of drug targets, yet the design of high-affinity ligands is often hampered by the "entropic penalty" of binding. Flexible peptides must freeze into a specific bioactive conformation upon binding, a process that is thermodynamically costly.

This guide details the application of cis-4-Aminomethyl-L-proline (Amp) as a privileged scaffold. Unlike standard proline, which induces a kink, the cis-4-Amp scaffold offers a unique "Y-shaped" vector geometry . It locks the backbone into a turn conformation (often mimicking

Chemical Logic & Scaffold Geometry

The cis vs. trans Vector Analysis

The stereochemistry at the C4 position is critical. In the cis configuration (relative to the C2-carboxylate), the 4-aminomethyl group projects toward the same face as the C2 and N1 substituents. This creates a high-density functional cluster ideal for mimicking complex turn motifs found in endogenous GPCR ligands (e.g., chemokines, opioid peptides).

-

cis-Isomer: Promotes compact folding; vectors converge. Ideal for inducing turns and macrocyclization.

-

trans-Isomer: Vectors diverge. Useful for extended linear mimetics but less effective for turn mimicry.

Mechanism of Action: Entropy Reduction

By pre-organizing the ligand into a shape that closely resembles the bound state, the cis-4-Amp scaffold minimizes the entropy loss (

Figure 1: Thermodynamic logic of scaffold-based design. Pre-organizing the ligand (Yellow) bypasses the high energy cost of folding a flexible peptide (Red) into the bound state (Green).

Application Note: Library Design Strategies

When designing a library around the cis-4-Amp core, utilize the three distinct diversity vectors:

| Vector | Position | Chemical Handle | Design Function |

| N-Terminus (N1) | Secondary Amine | Backbone directionality; H-bond acceptor. | |

| C-Terminus (C2) | Carboxylic Acid | C-terminal extension; macrocyclization anchor. | |

| 4-Position (C4) | Primary Amine ( | The "Warhead" Vector. Reach deep pockets or form salt bridges (e.g., with Asp |

Critical Design Rule: Use the

Protocol: Solid-Phase Synthesis of Amp-Derivatives

This protocol details the synthesis of a generic GPCR ligand incorporating cis-4-Amp, focusing on Orthogonal Protection to allow selective functionalization of the 4-aminomethyl group.

Materials & Reagents

-

Resin: Rink Amide MBHA (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/cyclization).

-

Scaffold: Fmoc-cis-4-Aminomethyl-L-proline (protected as Fmoc-Amp(Alloc)-OH or Fmoc-Amp(ivDde)-OH ). Note: Do not use Boc protection on the side chain if you plan on-resin functionalization.

-

Coupling: HATU / DIEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF (Fmoc removal).

-

Orthogonal Deprotection:

-

For Alloc: Pd(PPh

) -

For ivDde: 2% Hydrazine in DMF.

-

Step-by-Step Workflow (On-Resin Cyclization)

Step 1: Resin Loading Swell Rink Amide resin in DCM for 30 min. Couple the first amino acid (C-terminus) using standard HATU/DIEA cycles.

Step 2: Peptide Elongation Perform iterative Fmoc-deprotection and coupling to build the peptide sequence up to the scaffold insertion point.

Step 3: Scaffold Coupling Dissolve Fmoc-Amp(ivDde)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Add to resin. Shake for 2 hours. Verify coupling via Chloranil test (Proline secondary amines do not react with Kaiser test).

Step 4: N-Terminal Capping Complete the peptide sequence. If the N-terminus is involved in the cyclization, ensure it is Fmoc-protected or capped with a non-reactive moiety if cyclizing to a different residue.

Step 5: Orthogonal Deprotection (The Critical Step) To functionalize or cyclize via the 4-aminomethyl group, selectively remove the ivDde group:

-

Wash resin with DMF (3x).

-

Treat with 2% Hydrazine in DMF (3 x 10 min). Monitor UV absorbance of the filtrate to confirm cleavage.

-

Wash extensively with DMF, DCM, then DMF.

Step 6: Functionalization / Cyclization

-

For Derivatization: React the now-free primary amine with a carboxylic acid, sulfonyl chloride, or isocyanate.

-

For Cyclization: If a pendant acid exists (e.g., on an Asp/Glu side chain or the C-terminus), activate with PyAOP/HOAt/DIEA (cyclization requires more potent coupling reagents) and shake for 12-24 hours.

Step 7: Global Deprotection & Cleavage

Treat resin with TFA/TIS/H

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Amp-containing ligands using orthogonal ivDde protection.

Validation & QC

-

NMR Verification: The cis-configuration is confirmed by NOESY experiments. Look for a strong NOE signal between the C2-

proton and the C4-aminomethyl protons. -

Purity: Analyze via RP-HPLC (C18 column). cis-4-Amp peptides often elute earlier than their trans counterparts due to more compact folding (smaller hydrodynamic radius).

Case Study: Integrin Antagonists

Research has demonstrated that incorporating cis-4-Amp into the cyclic peptide sequence c[Amp-Val-Asp-Leu] results in potent

References

-

Giacomini, D. et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Integrin.[1] Molecules, 26(19), 6066.[1] Link[1] -

Davis, P. et al. (2010). Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2.[2] European Journal of Medicinal Chemistry, 45(10), 4594–4600.[2] Link

-

Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Note: Functionalization of the Exocyclic Amine in cis-4-Aminomethyl-L-proline

Executive Summary

The cis-4-aminomethyl-L-proline scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and bifunctional handle accessibility. Unlike linear diamines, the pyrrolidine ring locks the

This application note provides a definitive guide to the selective functionalization of the exocyclic primary amine (

Chemo-Structural Analysis

The Challenge of Selectivity

The cis-4-aminomethyl-L-proline molecule contains two distinct amine centers:

-

(Ring Nitrogen): A secondary amine.[] It is sterically hindered by the adjacent

- (Exocyclic Nitrogen): A primary amine on the C4-methyl arm. It is highly nucleophilic and sterically accessible.

Stereochemical Note: In the cis-isomer, the 4-aminomethyl group is on the same face of the ring as the 2-carboxylate (syn-relationship). This proximity can induce steric clash during the functionalization of

Strategic Orthogonality

Successful functionalization relies on "Orthogonal Protection"—the ability to deprotect one functional group without affecting others.

Table 1: Recommended Orthogonal Protection Sets

| Strategy Type | C-Term Protection | Deprotection Reagents ( | Application | ||

| Standard Boc | Boc | Fmoc | Methyl Ester | TFA / Piperidine / LiOH | Solution Phase Synthesis |

| Standard Fmoc | Fmoc | Boc | t-Bu Ester | Piperidine / TFA / TFA | Solid Phase Peptide Synthesis (SPPS) |

| Hydrogenolysis | Cbz | Boc | Benzyl Ester | Scale-up / Non-acidic cleavage | |

| Alloc (Special) | Boc | Alloc | Allyl Ester | TFA / | Sensitive Linker Synthesis |

Decision Logic & Workflow

The following diagram illustrates the decision matrix for functionalizing the exocyclic amine based on the desired linkage type.

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on the target moiety.

Experimental Protocols

Protocol A: Selective Amide Coupling (The "Linker" Protocol)

Objective: To attach a carboxylic acid (R-COOH) to the exocyclic amine (

Reagents:

-

Substrate:

-Boc-cis-4-aminomethyl-L-proline methyl ester (1.0 equiv) -

Coupling Partner: R-COOH (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Preparation: Dissolve R-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Stir for 5 minutes to activate the acid.

-

Addition: Add the

-Boc-cis-4-aminomethyl-L-proline methyl ester to the reaction mixture. -

Basification: Dropwise add DIPEA. Critical: Monitor pH; ensure it remains between 8–9.

-

Why? If pH > 10, risk of epimerization at the C2-alpha carbon increases, even though the amine is at C4.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes excess DIPEA/HATU byproducts), sat.

, and brine. Dry over

Validation:

-

1H NMR: Look for the appearance of the amide NH triplet (approx. 6.0–7.5 ppm) and the shift of the exocyclic

protons.

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: To create a secondary amine at the exocyclic position without over-alkylation.

Reagents:

-

Substrate:

-Boc-cis-4-aminomethyl-L-proline methyl ester (1.0 equiv) -

Aldehyde: R-CHO (1.0 equiv)

-

Reductant: Sodium triacetoxyborohydride (

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Additive: Acetic Acid (1-2 drops)

Procedure:

-

Imine Formation: Dissolve the amine substrate and aldehyde in DCE. Add acetic acid to catalyze imine formation. Stir for 30–60 minutes.

-

Reduction: Add

in one portion.-

Why

? It is milder than

-

-

Quench: After 4–16 hours, quench with sat.

. -

Extraction: Extract with DCM.

Orthogonal Deprotection Workflow

When using this scaffold in solid-phase peptide synthesis (SPPS), the timing of deprotection is critical to prevent side reactions (like diketopiperazine formation).

Figure 2: Workflow for incorporating the scaffold into SPPS using Fmoc/Boc strategy.

Troubleshooting & Quality Control

Common Failure Modes

-

Lactamization: If the C-terminal ester is deprotected (free acid) while the exocyclic amine is free, intramolecular cyclization can occur to form a bicyclic lactam (diazabicyclo[3.2.1]octane system).

-

Steric Hindrance: In the cis-isomer, bulky groups on the exocyclic amine may clash with the C-terminal peptide chain.

-

Solution: Use a flexible linker (e.g., PEG-2) between the exocyclic amine and the bulky cargo.

-

QC Specifications

-

LC-MS: Essential for confirming mono-functionalization.

-

NMR (Stereochemistry): The coupling constant (

) between H4 and H5 protons can help confirm that the ring pucker (cis/trans) has not been distorted unexpectedly, though the cis configuration is generally thermodynamically stable in this derivative.

References

-

Scaffold Utility in Peptidomimetics: Mollica, A., et al. (2007). "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry.

-

Proline Editing & Functionalization: Gorres, K. L., & Raines, R. T. (2010). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Methods in Enzymology.

-

Orthogonal Protection Strategies: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4] Chemical Reviews.

-

Stereoselective Synthesis: Krow, G. R., et al. (2008). "Synthesis of cis- and trans-4-aminomethylproline derivatives." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: cis-4-Aminomethyl-L-proline (Amp) Optimization

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Fmoc Deprotection & Synthesis Anomalies Ticket ID: AMP-PRO-404

Executive Summary

You are encountering difficulties with the Fmoc deprotection of (2S,4S)-4-amino-1-((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid (Fmoc-cis-4-Aminomethyl-L-proline). This non-proteinogenic amino acid presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

-